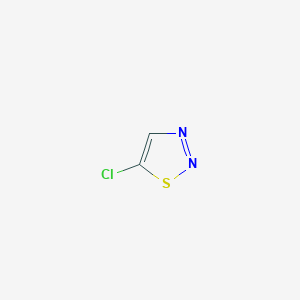
1-Phenylpiperidine-4-carboxylic acid
Vue d'ensemble
Description
1-Phenylpiperidine-4-carboxylic acid (1-PP4CA) is a synthetic organic compound belonging to the family of phenylpiperidine derivatives. It is a white crystalline solid that has been used in scientific research for decades. As a versatile compound, 1-PP4CA has been used in a variety of applications, including medicinal chemistry, drug discovery, and biochemistry. It has also been used in laboratory experiments to study the effects of various biochemical pathways.
Applications De Recherche Scientifique
Applications in Material Science and Biochemistry
The derivative 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a spin-labeled α-amino acid, has been used as a β-turn and 310/α-helix inducer in peptides. It also serves as a rigid electron spin resonance probe and fluorescence quencher, finding applications in material science and biochemistry (Toniolo et al., 1998).
Potential SP Antagonists
Researchers synthesized substituted (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides and acylated derivatives of (±)-trans-5-amino-1-benzyl-6-phenylpiperidin-2-one, which share moieties with common SP antagonists, suggesting potential similar activities (Burdzhiev & Stanoeva, 2010).
Role in Phosphotyrosyl Peptide Binding
A study placed a 4-aminopiperidine-4-carboxylic acid residue in a Grb2 SH2 domain-binding peptide, acylating it with various groups to explore potential binding interactions. This study is significant in understanding peptide-protein interactions (Kang et al., 2007).
Applications in Solid-State Chemistry
A new carboxylic acid ligand, 2,4-bis-oxyacetate-benzoic acid, was introduced to construct novel metal-organic frameworks. This research contributes to the development of materials with potential applications in various fields, including photoluminescence (Lv et al., 2015).
Structural and Spectral Studies
The compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was studied for its structural, spectral, and theoretical properties. This research is vital for understanding the physical and chemical characteristics of such compounds (Viveka et al., 2016).
Use in Catalysis
2,4-Bis(trifluoromethyl)phenylboronic acid, effective in catalyzing dehydrative amidation between carboxylic acids and amines, has implications in catalysis and synthetic chemistry (Wang et al., 2018).
Development of Pharmaceutically Active Compounds
The reaction of glutaric anhydride with N-benzylidenebenzylamine, leading to substituted piperidin-2-ones, is significant in the synthesis of compounds with potential pharmaceutical activities (Burdzhiev & Stanoeva, 2006).
Synthesis of Piperidines
2-(2-Cyano-2-phenylethyl)aziridines were converted into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. This research enhances our understanding of the synthesis and applications of piperidine derivatives (Vervisch et al., 2010).
Propriétés
IUPAC Name |
1-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCEJNZWAYHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241003 | |
| Record name | 1-Phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidine-4-carboxylic acid | |
CAS RN |
94201-40-8 | |
| Record name | 1-Phenyl-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylpiperidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)









